molecular formula C11H12IN3 B12124202 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B12124202
M. Wt: 313.14 g/mol
InChI Key: LIZRJYXHNUENRU-UHFFFAOYSA-N
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Description

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a synthetic organic compound that belongs to the class of aniline derivatives It features an iodine atom attached to the benzene ring and a pyrazole moiety linked via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce nitro or hydroxyl derivatives.

Scientific Research Applications

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to the presence of both the iodine atom and the pyrazole ring. This combination enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

2-iodo-N-[(1-methylpyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H12IN3/c1-15-8-9(7-14-15)6-13-11-5-3-2-4-10(11)12/h2-5,7-8,13H,6H2,1H3

InChI Key

LIZRJYXHNUENRU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=CC=C2I

Origin of Product

United States

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